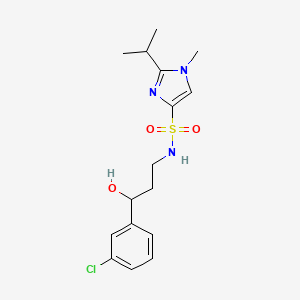

![molecular formula C14H10BrN3O3 B2643024 5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide CAS No. 899952-31-9](/img/structure/B2643024.png)

5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

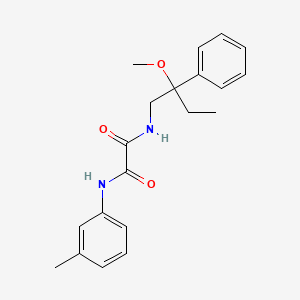

Phthalazin-1-yl)methyl]furan-2-carboxamide derivatives are part of a larger class of compounds known as phthalazines. Phthalazines are heterocyclic compounds that contain a benzene ring fused to a diazine ring . These compounds are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities .

Molecular Structure Analysis

Phthalazines have a nitrogen-based hetero-aromatic ring structure, which is a remarkable scaffold for the synthesis and development of many new promising drugs . The specific molecular structure of “5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide” is not available in the literature I have access to.Chemical Reactions Analysis

The chemical reactions involving phthalazines are diverse and depend on the specific substituents present on the phthalazine ring . Without specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.Wissenschaftliche Forschungsanwendungen

1. Antiprotozoal Agents

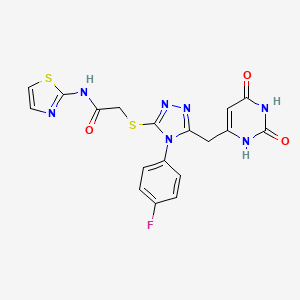

5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide derivatives have shown significant potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines have been synthesized for this purpose. These compounds have demonstrated strong DNA affinities and significant in vitro and in vivo activity against pathogens like T. b. rhodesiense and P. falciparum, indicating their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

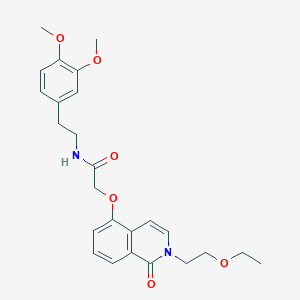

2. Synthesis of Polyamides

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, with components like this compound, are promising sustainable alternatives to polyphthalamides. They can be applied as high-performance materials with significant commercial interest, particularly in the polymer industry. These compounds provide a renewable alternative to traditional phthalic acids used in polymers (Jiang et al., 2015).

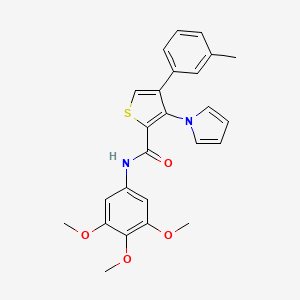

3. Inhibitors of Microbial Quorum Sensing

Compounds like (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones, derivatives of this compound, have been synthesized and investigated for their ability to interfere with microbial communication and biofilm formation by bacteria such as Staphylococcus epidermidis. These compounds show the potential for addressing bacterial resistance by targeting microbial communication mechanisms (Benneche et al., 2008).

4. DNA-Binding Affinity

Compounds like 2,5-Bis(4-guanylphenyl)furan (furamidine), structurally similar to this compound, have shown enhanced DNA-binding affinity and biological activity compared to other minor groove binding drugs. The improved interaction energy between the ligand and DNA, due to direct hydrogen bond interactions and isohelical fitting with the minor groove of DNA, underlies their potential in therapeutic applications (Laughton et al., 1995).

Wirkmechanismus

The mechanism of action of phthalazine derivatives can vary widely depending on their specific structure and the biological target they interact with . Without specific information on “5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide”, it’s difficult to provide a detailed analysis of its mechanism of action.

Eigenschaften

IUPAC Name |

5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3/c15-12-6-5-11(21-12)14(20)16-7-10-8-3-1-2-4-9(8)13(19)18-17-10/h1-6H,7H2,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVCIRJOIOEVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2642942.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2642945.png)

![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)